molecular formula C19H30N4O4S2 B2377624 Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893338-01-7

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2377624
CAS No.: 893338-01-7
M. Wt: 442.59
InChI Key: VGUFSPMAQDLXOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound characterized by the presence of multiple functional groups, including thiadiazole, carboxamide, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. Initially, the thiadiazole ring is synthesized through the reaction of thiosemicarbazide with appropriate carboxylic acids. Subsequent steps involve the introduction of the butylcyclohexanecarboxamide group and the ethyl ester group. Reaction conditions such as temperature, solvent choice, and catalysts are crucial in ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound leverages large-scale organic synthesis techniques, often utilizing continuous flow reactors to maintain stringent reaction conditions. Key parameters include the precise control of reaction times, temperatures, and the purity of starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes various chemical reactions, including:

  • Oxidation: : In the presence of strong oxidizing agents, it can undergo oxidation, primarily affecting the thiadiazole ring.

  • Reduction: : Reduction reactions typically target the carboxamide group.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially at the thiadiazole ring and ethyl ester group.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reagents like halogenating agents for nucleophilic substitution.

Major Products

The major products formed depend on the reaction type. For instance, oxidation may yield sulfoxides or sulfones, while reduction focuses on amine derivatives.

Scientific Research Applications

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate finds applications across multiple domains:

  • Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.

  • Biology: : Explored for its potential as a biochemical probe.

  • Medicine: : Investigated for pharmacological properties, potentially as a drug candidate due to its unique interactions with biological targets.

  • Industry: : Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Molecular Targets: : Interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: : Engages in signaling pathways, potentially influencing metabolic and cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate stands out due to:

  • Uniqueness: : Its combination of functional groups imparts unique chemical and biological properties.

  • Similar Compounds: : Includes analogs like Ethyl 2-(2-((5-(4-methylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, offering insights into structure-activity relationships.

This article covers the essentials of this compound, spotlighting its preparation, reactions, and applications. Hope you found it engaging!

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-butylcyclohexanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S2/c1-3-5-6-13-7-9-14(10-8-13)17(26)21-18-22-23-19(29-18)28-12-15(24)20-11-16(25)27-4-2/h13-14H,3-12H2,1-2H3,(H,20,24)(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUFSPMAQDLXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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